
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The resulting quinoxaline intermediate is then subjected to further reactions to introduce the cyclohexyl and methyl groups, forming the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it may inhibit enzymes involved in bacterial and viral replication, contributing to its antimicrobial properties . The compound’s ability to modulate cell signaling pathways further enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antibacterial activity.
1,2,4-Triazolo[4,3-a]quinoxaline: A derivative with enhanced antiviral and antimicrobial properties.
Pyrimido-quinoxaline: Another derivative with potential anticancer activity.
Uniqueness
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide stands out due to its unique combination of cyclohexyl and methyl groups, which may enhance its stability and reactivity compared to other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C16H19N3O2 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-cyclohexyl-N-methyl-3-oxo-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-19(11-7-3-2-4-8-11)16(21)14-15(20)18-13-10-6-5-9-12(13)17-14/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,20) |
InChI-Schlüssel |
PHSDFNJTFYIEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=NC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
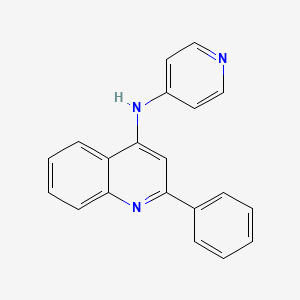
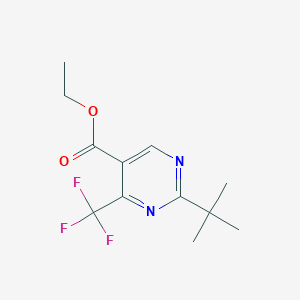
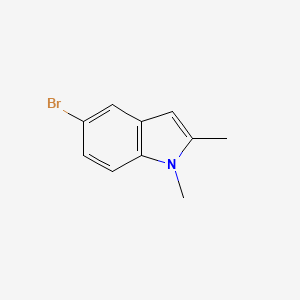
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)

![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)

![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
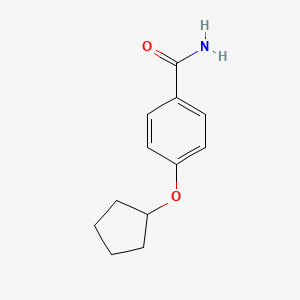
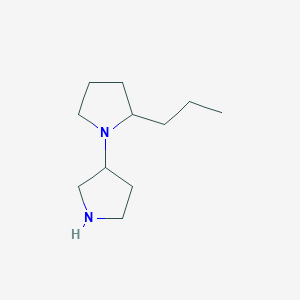
![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
